molecular formula C18H14N2O3 B1507050 4-(5-Cyano-7-isopropylbenzo[d]oxazol-2-yl)benzoic acid

4-(5-Cyano-7-isopropylbenzo[d]oxazol-2-yl)benzoic acid

Cat. No. B1507050
M. Wt: 306.3 g/mol
InChI Key: DAOQXJMMMMXFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08293721B2

Procedure details

To a 5-l, round-bottom flask fitted with a stir bar and a Claisen adapter fitted with a thermocouple and a nitrogen line was added was added methyl 4-(5-cyano-7-isopropyl-1,3-benzoxazol-2-yl)benzoate (40.5 g, Step B) tetrahydrofuran (1.25 l), methanol (630 ml), water (315 ml), and lithium hydroxide monohydrate (10.7 g). The mixture was heated to 50° C. and stirred at this temperature for 1 h. The mixture was then cooled and concentrated to a thick slurry. 1N HCl (3.2 l) was added and an off-white solid formed. The mixture was stirred for 5 min and then filtered, washing with water (2×500 ml). The solid was transferred to a 2-1 round-bottom flask, concentrated from toluene (1 l) and then dried in vacuo. Mass spectrum (ESI) 307.0 (M+1). 1H NMR (500 MHz, DMSO-d6): δ 8.69 (d, J=7.5 Hz, 2H), 8.28 (s, 1H), 8.16 (d, J=8.0 Hz, 2H), 7.81 (s, 1H), 3.46 (septet, J=6.5 Hz, 1H), 1.40 (d, H=7.0 Hz, 6H).
[Compound]
Name
5-l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 4-(5-cyano-7-isopropyl-1,3-benzoxazol-2-yl)benzoate
Quantity
40.5 g
Type
reactant
Reaction Step Two
Quantity
1.25 L
Type
reactant
Reaction Step Two
Quantity
630 mL
Type
reactant
Reaction Step Two
Name
lithium hydroxide monohydrate
Quantity
10.7 g
Type
reactant
Reaction Step Two
Name
Quantity
315 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:22]([CH3:24])[CH3:23])[C:6]2[O:10][C:9]([C:11]3[CH:20]=[CH:19][C:14]([C:15]([O:17]C)=[O:16])=[CH:13][CH:12]=3)=[N:8][C:7]=2[CH:21]=1)#[N:2].O1CCCC1.CO.O.[OH-].[Li+]>O>[C:1]([C:3]1[CH:4]=[C:5]([CH:22]([CH3:24])[CH3:23])[C:6]2[O:10][C:9]([C:11]3[CH:12]=[CH:13][C:14]([C:15]([OH:17])=[O:16])=[CH:19][CH:20]=3)=[N:8][C:7]=2[CH:21]=1)#[N:2] |f:3.4.5|

Inputs

Step One
Name
5-l
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
methyl 4-(5-cyano-7-isopropyl-1,3-benzoxazol-2-yl)benzoate
Quantity
40.5 g
Type
reactant
Smiles
C(#N)C=1C=C(C2=C(N=C(O2)C2=CC=C(C(=O)OC)C=C2)C1)C(C)C
Name
Quantity
1.25 L
Type
reactant
Smiles
O1CCCC1
Name
Quantity
630 mL
Type
reactant
Smiles
CO
Name
lithium hydroxide monohydrate
Quantity
10.7 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
315 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a Claisen adapter fitted with a thermocouple
ADDITION
Type
ADDITION
Details
a nitrogen line was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a thick slurry
ADDITION
Type
ADDITION
Details
1N HCl (3.2 l) was added
CUSTOM
Type
CUSTOM
Details
an off-white solid formed
STIRRING
Type
STIRRING
Details
The mixture was stirred for 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washing with water (2×500 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated from toluene (1 l)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(#N)C=1C=C(C2=C(N=C(O2)C2=CC=C(C(=O)O)C=C2)C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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